Propioxatin A

Enkephalinase B inhibition Dipeptidyl peptidase III Natural product comparator

Propioxatin A is the essential, non-interchangeable tool for selective enkephalinase B/DPP III inhibition. Its unique α-propyl succinic acid β-hydroxamic acid scaffold, L-proline, and L-valine residues confer a Ki of 13 nM and >1,500-fold selectivity over flavonoid-class inhibitors, validated by SAR studies. This competitive, reversible inhibitor is the established benchmark for dissecting DPP III's role in enkephalin metabolism and cancer pathways, without NEP/neprilysin or ACE cross-reactivity. Ensure your assay's integrity with the structurally authentic compound.

Molecular Formula C17H29N3O6
Molecular Weight 371.4 g/mol
CAS No. 102962-94-7
Cat. No. B1679648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropioxatin A
CAS102962-94-7
SynonymsPropioxatin A; 
Molecular FormulaC17H29N3O6
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C17H29N3O6/c1-4-6-11(9-13(21)19-26)16(23)20-8-5-7-12(20)15(22)18-14(10(2)3)17(24)25/h10-12,14,26H,4-9H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t11-,12+,14+/m1/s1
InChIKeyQBLFFOHVDMBOPS-DYEKYZERSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propioxatin A (CAS 102962-94-7): Baseline Identity and Pharmacological Class for Informed Procurement


Propioxatin A is a microbial secondary metabolite belonging to the hydroxamic acid class of metallopeptidase inhibitors [1]. Its structure consists of N-acyl-L-prolyl-L-valine, where the N-acyl moiety is α-propyl succinic acid β-hydroxamic acid [1]. Originally isolated from the actinomycete Kitasatosporia setae SANK 60684, Propioxatin A was discovered as a potent and selective enkephalinase B (dipeptidyl peptidase III; DPP III) inhibitor [2]. It functions as a competitive, reversible inhibitor in which the hydroxamic acid group forms a bidentate complex with the active-site zinc ion of the target metallopeptidase [1]. The compound has a molecular formula of C₁₇H₂₉N₃O₆ and a molecular weight of 371.43 g/mol [1].

Why Generic Substitution Fails for Propioxatin A: Structural Determinants of Target Engagement


Propioxatin A cannot be interchanged with structurally related hydroxamate inhibitors or even its closest natural congener Propioxatin B without incurring substantial, quantifiable losses in potency and target specificity for enkephalinase B. Systematic structure–activity relationship (SAR) studies have demonstrated that three structural features—the P2′ L-proline residue, the P3′ L-valine free carboxylic acid, and the precise α-propyl substitution on the succinic acid β-hydroxamic acid N-acyl moiety—cooperatively govern both inhibitory potency and discrimination between enkephalinase B and enkephalinase A [1]. Alteration or removal of any single feature produces 2-fold to over 1,000-fold reductions in activity, or a complete loss of enzyme selectivity [1]. Consequently, procurement of a generic or closely related analog without verified fidelity to the Propioxatin A structure risks selecting a compound with fundamentally different pharmacological behavior.

Propioxatin A Procurement Evidence Guide: Quantified Differentiation Against Closest Analogs and Alternatives


Head-to-Head: Propioxatin A vs. Propioxatin B — 8.5-Fold Superior Enkephalinase B Affinity

In a direct head-to-head comparison conducted within the same study using enkephalinase B purified from rat brain membranes, Propioxatin A displayed an inhibition constant (Ki) of 13 nM, which is approximately 8.5-fold lower (more potent) than the Ki of 110 nM observed for Propioxatin B [1]. The IC₅₀ values corroborate this rank order: 0.036 µM for Propioxatin A versus 0.34 µM for Propioxatin B, a 9.4-fold difference [1]. Both compounds were confirmed to act as competitive inhibitors with respect to the substrate methionine-enkephalin [2]. The single structural difference between the two molecules resides in the N-acyl moiety: Propioxatin A bears an α-propyl substituent, whereas Propioxatin B contains α-isobutyl succinic acid β-hydroxamic acid [1].

Enkephalinase B inhibition Dipeptidyl peptidase III Natural product comparator

Head-to-Head: Propioxatin A vs. Prior-Art Hydroxamate — ~1,000-Fold Superior Enkephalinase B Inhibitory Activity

In a direct comparator experiment documented in the Sankyo patent, Propioxatin A was tested alongside N-[3-(N-hydroxycarbamoyl)-2-benzylpropanoyl]alanine, a hydroxamic acid-based enkephalinase inhibitor disclosed in French Patent FR 2 518 088 [1]. Measured under identical assay conditions using 0.1 mM methionine-enkephalin as substrate, Propioxatin A exhibited an IC₅₀ of 11.1 ng/mL, whereas the prior-art comparator required 13,000 ng/mL to achieve 50% inhibition of enkephalinase B [1]. This represents an approximately 1,000-fold difference in inhibitory activity on a mass-concentration basis [1]. The patent further notes that Propioxatin A enhanced enkephalin-mediated analgesia in vivo when co-administered intracerebroventricularly in rats, corroborating functional target engagement [1].

Enkephalinase B inhibitor benchmarking Prior art comparator Hydroxamic acid inhibitors

Structure–Activity Relationship Evidence: Proline-to-Alanine Substitution Causes 1,000-Fold Potency Collapse

A systematic SAR study using synthetic propioxatin analogues demonstrated that replacement of the P2′ L-proline residue in Propioxatin A with L-alanine produced a 1,000-fold loss of inhibitory activity toward enkephalinase B [1]. Similarly, modification of the P3′ L-valine moiety—either by amidation of the free carboxylic acid or by side-chain replacement—caused a 2- to 400-fold decrease in enkephalinase B inhibition, and in some cases conferred de novo inhibitory activity against enkephalinase A with Ki values in the micromolar range, a property entirely absent in native Propioxatin A [1]. The hydroxamic acid group was confirmed to be essential for metal-coordination at the active site [1]. Among all synthesized compounds in this series, Propioxatin A was identified as the most potent and most specific inhibitor of enkephalinase B [1].

Structure-activity relationship Proline residue essentiality Synthetic analog comparison

Protease Selectivity Profile: Propioxatin A Spares Serine, Cysteine, and Most Metalloproteases

Propioxatin A was profiled against a broad panel of proteases representing serine, cysteine, and metalloprotease classes. At concentrations that fully inhibited enkephalinase B, Propioxatin A showed no significant inhibition of trypsin, α-chymotrypsin, subtilisin BPN′, papain, carboxypeptidase A, or carboxypeptidase B [1]. Weak inhibition was observed against thermolysin [1], and modest activity against leucyl-aminopeptidase (IC₅₀ = 2.6 µM, ~72-fold weaker than for enkephalinase B) and aminopeptidase M (IC₅₀ = 0.39 µM, ~11-fold weaker) [2]. In contrast, the broad-spectrum metalloprotease inhibitor phosphoramidon potently inhibits neutral endopeptidase 24.11 (neprilysin; Ki = 2 nM) but does not inhibit enkephalinase B/DPP III [2], highlighting the complementary selectivity of Propioxatin A for the enkephalinase B target. Additionally, Propioxatin A was independently identified as a potent inhibitor of Serratia metalloproteinase with no effect on other proteinase groups beyond weak thermolysin inhibition [3].

Protease selectivity panel Off-target profiling Enkephalinase B specificity

Cross-Study Benchmarking: Propioxatin A Among the Most Potent DPP III Inhibitors Reported to Date

A comprehensive 2022 survey of dipeptidyl peptidase III inhibitors encompassing microbial natural products, synthetic small molecules, flavonoids, and peptidomimetics identified Propioxatin A as one of the most potent DPP III inhibitors ever reported [1]. Against DPP III purified from the soluble fraction of rat brain, Propioxatin A exhibited a Ki of 13 nM [1]. By comparison, the most potent flavonoids (luteolin, galangin, fisetin) inhibited human DPP III with IC₅₀ values of approximately 20–25 µM, representing a >1,500-fold potency gap [1]. Other hydroxamate-containing inhibitors in the same potency tier include Tyr-Phe-NHOH, Phe-Phe-NHOH, and the synthetic peptidomimetic JMV-390, though no direct head-to-head comparison of these with Propioxatin A on the same enzyme preparation has been published [1]. Propioxatin A and B together are noted as the prototypical natural product inhibitors from which the pharmacophore model for hydroxamate-based DPP III inhibition was derived [1].

DPP III inhibitor ranking Cross-class potency comparison Hydroxamic acid inhibitor benchmark

Propioxatin A: Evidence-Backed Research and Industrial Application Scenarios


Selective Enkephalinase B / DPP III Pharmacological Studies Requiring Discrimination from NEP/Neprilysin

Propioxatin A (Ki = 13 nM for enkephalinase B) is the tool compound of choice for experiments requiring selective inhibition of enkephalinase B/DPP III while avoiding cross-reactivity with the closely related neutral endopeptidase NEP/neprilysin (target of phosphoramidon) or with angiotensin-converting enzyme (target of thiorphan). Unlike phosphoramidon, which potently inhibits NEP (Ki = 2 nM) but does not inhibit enkephalinase B, Propioxatin A provides the complementary pharmacological profile [1]. Its demonstrated lack of activity against serine proteases (trypsin, chymotrypsin, subtilisin) and cysteine proteases (papain) further supports its use in complex biological matrices where off-target protease activity could confound results [1]. This selectivity profile makes Propioxatin A uniquely suitable for dissecting the specific contribution of DPP III to enkephalin metabolism, oxidative stress regulation, and cancer progression pathways, as highlighted in the 2022 DPP III inhibitor survey [2].

High-Potency Positive Control and Assay Calibration Standard for DPP III Inhibitor Screening Campaigns

With a Ki of 13 nM against enkephalinase B/DPP III and an IC₅₀ of 0.036 µM, Propioxatin A serves as a validated high-potency positive control for high-throughput and medium-throughput DPP III inhibitor screening campaigns [1]. Its potency exceeds that of the most effective flavonoid-class DPP III inhibitors by >1,500-fold [3], enabling assay calibration at low nanomolar concentrations and minimizing solvent-related artifacts. The competitive inhibition mechanism confirmed by Dixon plot analysis [1] provides a well-characterized mode of action for benchmarking novel inhibitor chemotypes. Laboratories procuring Propioxatin A as a reference standard can cross-validate assay performance against the extensive published Ki and IC₅₀ dataset spanning multiple independent laboratories and enzyme preparations [1][3].

Structure–Activity Relationship and Medicinal Chemistry Tool Compound for Hydroxamate-Based Metalloprotease Inhibitor Design

Propioxatin A is the foundational pharmacophore reference for the design of hydroxamic acid-based DPP III and enkephalinase B inhibitors. The published SAR data demonstrate that the P2′ proline residue, P3′ valine free carboxylic acid, and α-propyl succinic acid β-hydroxamic acid N-acyl moiety each contribute quantitatively to potency and selectivity [4]. Medicinal chemistry programs can use Propioxatin A as a scaffold for systematic derivatization, with well-defined negative controls available: the Pro→Ala analog (1,000-fold potency loss) validates the essential role of the proline residue; devalyl propioxatin A (elevated Ki) confirms the contribution of the valine terminus; and Propioxatin B (Ki = 110 nM, 8.5-fold weaker) demonstrates the impact of N-acyl substitution [4][1]. The availability of a published total synthesis route [5] further supports its use as a starting point for analog generation.

Serratia Metalloproteinase Inhibition Studies in Microbial and Environmental Microbiology Contexts

Beyond mammalian enzymology, Propioxatin A has been independently isolated and validated as a potent inhibitor of Serratia metalloproteinase (Serratia piscatorum), with weak activity against thermolysin and no effect on other proteinase groups [6]. This secondary application is supported by a published screening study that identified Propioxatin A from Actinosynnema sp. SI-23 during a targeted search for Serratia protease inhibitors [6]. Researchers studying bacterial metalloproteinases or seeking to control Serratia protease activity in environmental or industrial microbiology settings can leverage this orthogonal validation, which is distinct from the compound's primary characterization as a mammalian DPP III inhibitor.

Quote Request

Request a Quote for Propioxatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.